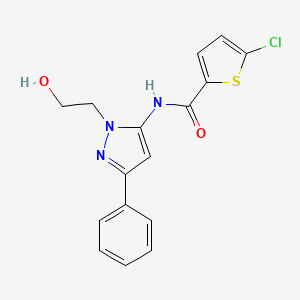

5-chloro-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)thiophene-2-carboxamide

Beschreibung

This compound belongs to the class of thiophene-2-carboxamide derivatives, characterized by a central thiophene ring substituted with a chloro group at the 5-position and an amide linkage to a pyrazole moiety. The pyrazole ring is further substituted with a 2-hydroxyethyl group at the 1-position and a phenyl group at the 3-position.

Eigenschaften

IUPAC Name |

5-chloro-N-[2-(2-hydroxyethyl)-5-phenylpyrazol-3-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O2S/c17-14-7-6-13(23-14)16(22)18-15-10-12(19-20(15)8-9-21)11-4-2-1-3-5-11/h1-7,10,21H,8-9H2,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEABCUNOVTUCCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CC=C(S3)Cl)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)thiophene-2-carboxamide typically involves multiple steps. One common method includes the reaction of 5-chlorothiophene-2-carboxylic acid with 1-(2-hydroxyethyl)-3-phenyl-1H-pyrazole in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The 5-chloro substituent on the thiophene ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is enhanced by the electron-withdrawing carboxamide group at position 2 of the thiophene.

Key Findings :

-

Methoxy and amino groups are introduced preferentially at position 5 due to the directing effect of the carboxamide group .

-

Steric hindrance from the pyrazole’s phenyl substituent limits reactivity at position 3 of the thiophene .

Oxidation and Reduction Reactions

The hydroxyethyl group (-CH₂CH₂OH) on the pyrazole undergoes selective oxidation, while the thiophene ring remains stable under mild conditions.

Notable Observations :

-

Oxidation of the hydroxyethyl group to a ketone proceeds without affecting the carboxamide or thiophene moieties .

-

LiAlH₄ reduces the carboxamide to a primary alcohol, demonstrating the lability of the amide bond under strong reducing conditions .

Condensation and Cyclization Reactions

The carboxamide group participates in condensation with hydrazines and carbonyl compounds to form heterocyclic derivatives.

Mechanistic Insights :

-

Hydrazide formation occurs via nucleophilic attack of hydrazine on the carbonyl carbon .

-

Knoevenagel condensation with aldehydes produces hydrazones, which are precursors for oxadiazole or thiazole synthesis .

Functional Group Interconversion

The carboxamide group undergoes hydrolysis and aminolysis reactions under acidic or basic conditions.

Critical Notes :

-

Hydrolysis to the carboxylic acid is quantitative under prolonged heating .

-

Aminolysis with primary amines requires coupling agents like DCC for efficient amide bond formation .

Electrophilic Aromatic Substitution (EAS)

The phenyl group on the pyrazole undergoes nitration and sulfonation at the para position.

Structural Impact :

-

Nitration introduces a strong electron-withdrawing group, altering the electronic properties of the pyrazole ring .

-

Sulfonation enhances water solubility but reduces stability under basic conditions.

Cross-Coupling Reactions

The chloro substituent on the thiophene enables Suzuki and Sonogashira couplings.

Applications :

-

Suzuki coupling installs aryl groups for tuning lipophilicity in drug design .

-

Sonogashira products serve as intermediates for fluorescent probes .

Photochemical and Thermal Stability

The compound exhibits moderate stability under UV light and heat.

| Condition | Observation | Degradation Products | References |

|---|---|---|---|

| UV light (254 nm), 48 h | 15% decomposition | Thiophene ring-opened byproducts | |

| 150°C, 24 h | 22% decomposition | Pyrazole N-N bond cleavage products |

Recommendations :

Wissenschaftliche Forschungsanwendungen

5-chloro-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)thiophene-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 5-chloro-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Pyrazole Carboxamide Derivatives ()

Compounds 3a–3p from share the thiophene-2-carboxamide core but differ in pyrazole substituents. Key examples include:

- 3a: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide.

- 3b: 5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide.

- 3d: 5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide.

Key Differences :

- Substituent Variations: The target compound features a 2-hydroxyethyl group, while derivatives like 3a–3d have cyano, methyl, or halogenated aryl groups.

- Physical Properties : Melting points for 3a–3d range from 123–183°C, suggesting moderate crystallinity. The hydroxyethyl group in the target compound may lower its melting point due to increased polarity.

- Synthetic Routes : Synthesis of 3a–3d employs EDCI/HOBt-mediated amide coupling in DMF . The target compound likely follows a similar protocol but requires introduction of the hydroxyethyl group, possibly via alkylation or substitution reactions.

Biological Implications: While 3a–3d lack explicit activity data, pyrazole carboxamides are often explored for antimicrobial or anti-inflammatory properties.

Rivaroxaban and Its Analogs ()

Rivaroxaban (IUPAC: 5-Chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide) is a clinically approved Factor Xa inhibitor.

Structural Comparison :

- Core Similarity : Both compounds share the 5-chlorothiophene-2-carboxamide scaffold.

- Key Differences: Substituents: Rivaroxaban contains an oxazolidinone ring and a morpholino group, whereas the target compound has a hydroxyethyl-substituted pyrazole. Stereochemistry: Rivaroxaban’s (5S)-configuration is critical for its anticoagulant activity; the target compound’s stereochemical details are unspecified .

Functional Implications :

- Pharmacokinetics: Rivaroxaban’s morpholino group enhances target binding to Factor Xa, while the hydroxyethyl group in the target compound may alter metabolic stability or solubility.

- Stability : Rivaroxaban’s crystalline form exhibits high stability under humidity and heat , whereas the target compound’s stability remains uncharacterized.

Desmorpholinone Analog of Rivaroxaban ()

The compound (S)-5-chloro-N-((3-(4-((2-hydroxyethyl)amino)phenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide (CAS: 936232-22-3) replaces rivaroxaban’s morpholino group with a hydroxyethylamino substituent.

Comparison with Target Compound :

- Structural Overlap: Both feature hydroxyethyl groups, but the desmorpholinone analog retains the oxazolidinone ring critical for rivaroxaban’s activity.

- Activity: The desmorpholinone analog is a rivaroxaban impurity, suggesting reduced efficacy compared to the parent drug. This highlights the importance of the morpholino group in Factor Xa inhibition .

Pyridinylmethyl-Substituted Analogs ()

The compound 5-chloro-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}thiophene-2-carboxamide (CAS: 2034232-31-8) substitutes the pyrazole with a pyridine ring.

Key Differences :

- Heterocyclic Core : The pyridine ring may alter electronic properties and binding interactions compared to the pyrazole in the target compound.

- Applications : Pyridine derivatives are often explored in kinase inhibition, suggesting divergent therapeutic targets .

Biologische Aktivität

5-chloro-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by recent research findings and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H16ClN3O2S

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. The compound was tested against various bacterial strains using the well diffusion method.

Table 1: Antimicrobial Activity Results

| Bacterial Strain | Zone of Inhibition (mm) | Control (Streptomycin) |

|---|---|---|

| E. coli | 15 | 20 |

| S. aureus | 18 | 22 |

| B. subtilis | 14 | 19 |

| P. mirabilis | 12 | 21 |

The results indicate significant activity against both Gram-positive and Gram-negative bacteria, demonstrating the compound's potential as an antimicrobial agent .

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response.

In a study assessing the inhibition of TNF-alpha release in LPS-stimulated macrophages, the compound showed a dose-dependent inhibition with an IC50 value of approximately 0.283 mM, suggesting potent anti-inflammatory properties .

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays. In vitro studies demonstrated that it induces apoptosis in cancer cell lines, notably through mechanisms involving cell cycle arrest and tubulin polymerization inhibition.

Table 2: Anticancer Activity Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung cancer) | 49.85 | Apoptosis induction |

| HCT116 (Colon cancer) | 32 | Tubulin polymerization |

| MCF7 (Breast cancer) | 25 | Cell cycle arrest |

These findings suggest that the compound may serve as a lead for developing new anticancer therapies targeting specific cellular pathways involved in tumor growth and survival .

Case Studies

A recent study synthesized a series of pyrazole derivatives and evaluated their biological activities. Among these, the compound exhibited significant activity across various assays, confirming its role as a promising candidate for further development in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-chloro-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)thiophene-2-carboxamide?

- Methodology : The compound is synthesized via a multi-step process involving:

-

Step 1 : Formation of the pyrazole core by reacting 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one with thiophene-2-carbonyl chloride under controlled conditions (e.g., THF solvent, 0–5°C) to form the carboxamide bond .

-

Step 2 : Introduction of the 2-hydroxyethyl group through nucleophilic substitution or coupling reactions. A common approach involves alkylation of the pyrazole nitrogen using 2-chloroethanol or ethylene oxide .

-

Purification : Column chromatography or recrystallization is typically employed to isolate the final product .

- Key Considerations :

-

Reaction temperature and stoichiometry significantly impact yield. Excess acyl chloride (1.2–1.5 eq.) improves carboxamide formation .

-

Solvent choice (e.g., THF vs. DCM) affects reaction kinetics and byproduct formation .

Q. How is structural characterization performed for this compound?

- Analytical Techniques :

- X-ray Crystallography : Determines molecular geometry and confirms regioselectivity of substituents (e.g., crystal data for analogous pyrazole-thiophene hybrids show monoclinic systems with β ≈ 91.5°) .

- Spectroscopy :

- ¹H/¹³C NMR : Assigns protons and carbons (e.g., thiophene protons resonate at δ 6.8–7.2 ppm; pyrazole C=O at ~165 ppm) .

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~3300 cm⁻¹) .

- Mass Spectrometry : Confirms molecular weight (331.4 g/mol) via ESI-MS or MALDI-TOF .

Q. What preliminary biological screening approaches are recommended?

- In Vitro Assays :

- Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values) .

- Anticoagulant Potential : Evaluate via thrombin time (TT) or activated partial thromboplastin time (aPTT) assays, as seen in structurally related thiophene carboxamides .

- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK-293) to establish safety profiles .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for this compound?

- Optimization Strategies :

-

Catalyst Screening : Transition metals (e.g., Pd/C) may enhance coupling efficiency in pyrazole functionalization .

-

Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

-

Temperature Control : Slow addition of reagents at 0–5°C minimizes side reactions (e.g., hydrolysis of acyl chloride) .

- Example Conditions :

| Step | Reagent | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Thiophene-2-carbonyl chloride | THF | 0–5 | 65–75 |

| 2 | 2-Chloroethanol | DMF | 80 | 70–85 |

Q. How to resolve contradictions in bioactivity data across studies?

- Case Study : Discrepancies in antimicrobial activity may arise from pH-dependent solubility (e.g., saccharin-tetrazolyl derivatives show higher activity at pH 7.4 vs. 5.5) .

- Methodological Adjustments :

- Standardize Assay Conditions : Control pH, ionic strength, and incubation time .

- Use Isogenic Strains : Reduces variability in microbial response .

- Dose-Response Curves : Establish EC₅₀ values across multiple replicates to validate potency .

Q. What strategies elucidate the mechanism of action for this compound?

- Target Identification :

- Molecular Docking : Screen against enzyme targets (e.g., thrombin for anticoagulant activity) using AutoDock Vina .

- SAR Studies : Modify substituents (e.g., replacing 2-hydroxyethyl with methyl groups) to assess impact on bioactivity .

- Biophysical Techniques :

- Surface Plasmon Resonance (SPR) : Measure binding affinity to proteins (e.g., BSA for plasma protein binding) .

- Fluorescence Quenching : Monitor interactions with DNA or enzymes (e.g., Ksv values for DNA intercalation) .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.